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Cat. No.: B1219513

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam, also known by its developmental code name SCH-12679, is a synthetic
benzazepine derivative that has been a subject of interest in neuroscience research due to its
interaction with dopamine receptors. This technical guide provides a comprehensive overview
of the chemical structure of Trepipam, a detailed account of its chemical synthesis, and an
exploration of its primary mechanism of action involving the dopamine D1 receptor signaling
pathway. The information presented herein is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development, particularly those
focused on dopaminergic systems.

Chemical Structure and Properties

Trepipam is a chiral molecule with the systematic IUPAC name (R)-7,8-dimethoxy-3-methyl-1-
phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Its chemical structure consists of a
tetrahydrobenzazepine core, which is a seven-membered heterocyclic ring containing a
nitrogen atom, fused to a benzene ring. This core is substituted with two methoxy groups at
positions 7 and 8, a methyl group on the nitrogen atom at position 3, and a phenyl group at
position 1. The stereochemistry at the C-1 position is designated as (R).

The molecular formula of Trepipam is C19H23NO2, and it has a molecular weight of
approximately 297.40 g/mol .[1] Key identifying information and physicochemical properties are
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summarized in the table below.

Property Value Reference(s)

(R)-7,8-dimethoxy-3-methyl-1-
IUPAC Name phenyl-2,3,4,5-tetrahydro-1H- [1]

benzo[d]azepine

Synonyms SCH-12679, Trimopam [2]
CAS Number 56030-50-3 [1]
Molecular Formula C19H23NO2 [1]
Molecular Weight 297.40 g/mol

Appearance Not specified in literature

Melting Point Not specified in literature

Boiling Point Not specified in literature

Solubility Not specified in literature

COC1=C(OC)C=C2C--
INVALID-LINK--N(C)CCC2=C1

SMILES

INChI=1S/C19H23N02/c1-20-
10-9-15-11-18(21-2)19(22-
InChl 3)12-16(15)17(13-20)14-7-5-4-
6-8-14/h4-8,11-12,17H,9-
10,13H2,1-3H3/t17-/m1/s1

Synthesis of Trepipam

The synthesis of Trepipam can be accomplished through a multi-step sequence. A key
strategy involves the construction of the benzazepine core, followed by stereoselective
modifications to achieve the desired (R)-enantiomer. The synthesis can be broadly divided into
two main stages: the preparation of a key intermediate, the ene-carbamate, and its subsequent
asymmetric hydrogenation and reduction to yield Trepipam.
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Synthesis of the Ene-Carbamate Precursor

A plausible synthetic route to the ene-carbamate precursor of Trepipam starts from
commercially available materials and involves a pinacol rearrangement as a key step for the
formation of the seven-membered ring.

Experimental Protocol:

Step 1: Synthesis of 2-(2-aminoethyl)-4,5-dimethoxybenzophenone. This intermediate can
be prepared through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 2-
aminobenzoyl chloride, followed by appropriate modifications to introduce the aminoethyl
side chain.

Step 2: Formation of the 1,2-diol. The amino group of the benzophenone derivative is
protected, for example, as a carbamate. The protected amino ketone then undergoes a
reaction, such as a Grignard reaction with a suitable reagent, to form a tertiary alcohol.
Subsequent dihydroxylation of an appropriate precursor alkene can also yield the desired
1,2-diol.

Step 3: Pinacol Rearrangement and Cyclization. The 1,2-diol is subjected to acid-catalyzed
pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, its
departure as water to form a carbocation, followed by a 1,2-aryl shift and subsequent
cyclization of the amino group onto the newly formed carbonyl, leading to the formation of
the tetrahydrobenzazepine ring system.

Step 4: Formation of the Ene-Carbamate. The resulting cyclic amine is then converted to the
corresponding ene-carbamate. This can be achieved by N-acylation with an appropriate
chloroformate, followed by an elimination reaction to introduce the double bond within the
seven-membered ring.

Quantitative Data for Precursor Synthesis:
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. Reagents
Starting . .
Step Product . and Yield (%) Purity (%)
Material(s) .
Conditions
2-(2- 1,2-
aminoethyl)-4  dimethoxybe AlICIz, CSz;
Data not Data not
1 ,5- nzene, 2- followed by ) )
) ] available available
dimethoxybe aminobenzoyl  further steps
nzophenone chloride
Protected 2-
(2- Grignard
) 1,2-diol aminoethyl)-4  reagent or Data not Data not
precursor ,5- dihydroxylatio  available available
dimethoxybe n
nzophenone
Tetrahydrobe ] H2S0a or
) 1,2-diol ) Data not Data not
3 nzazepine other acid ) ]
) ) precursor available available
intermediate catalyst
Ene- Tetrahydrobe
) Chloroformat Data not Data not
4 carbamate nzazepine _ _
) ) e, base available available
precursor intermediate

Note: Specific yields and purity data for the synthesis of the ene-carbamate precursor of

Trepipam are not readily available in the public literature and would likely require experimental

determination.

Asymmetric Synthesis of Trepipam

The final steps in the synthesis of (R)-Trepipam involve the asymmetric hydrogenation of the

ene-carbamate precursor, followed by the reduction of the carbamate group to the N-methyl

group.

Experimental Protocol:

e Step 1: Iridium-Catalyzed Asymmetric Hydrogenation. The ene-carbamate precursor is

subjected to asymmetric hydrogenation using a chiral iridium catalyst. This stereoselective
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reaction introduces hydrogen across the double bond, establishing the (R)-stereocenter at

the C-1 position with high enantiomeric excess.

e Step 2: Reduction of the Carbamate. The resulting (R)-carbamate is then reduced to the

corresponding N-methyl amine. A common and effective reducing agent for this

transformation is lithium aluminum hydride (LiAIH4).

Quantitative Data for Trepipam Synthesis:

. Reagents Enantiomeri
Starting )
Step Product . and Yield (%) c Excess
Material .
Conditions (ee) (%)
(R)-7,8-
dimethoxy-1-
phenyl-
2,3,4,5- [Ir(COD)
tetrahydro- Ene- (PCys)
1 1H- carbamate (py)]PFes, 98 99
benzo[d]lazep  precursor chiral ligand,
ine-3- H2
carboxylic
acid ethyl
ester
(R)-
2 (R)-Trepipam  Carbamate LiAlH4, THF 92 >99

intermediate

Synthesis Workflow Diagram
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Final Synthesis of Trepipam
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Caption: Synthetic workflow for Trepipam.

Mechanism of Action: Dopamine D1 Receptor
Signaling

The primary pharmacological target of Trepipam is the dopamine D1 receptor. There is
conflicting information in the literature regarding its precise functional activity, with some
sources classifying it as an agonist and others as an antagonist. This discrepancy may arise
from its potential partial agonist activity or context-dependent effects observed in different
experimental systems. For the purpose of illustrating the relevant signaling pathway, we will
consider the canonical dopamine D1 receptor activation cascade.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an
agonist, initiates a series of intracellular events. The canonical pathway involves the coupling of
the receptor to the Gs alpha subunit (Gas) of the heterotrimeric G protein.

Key Steps in the D1 Receptor Signaling Pathway:

e Agonist Binding: Dopamine or a D1 receptor agonist, such as Trepipam (in its agonist role),
binds to the extracellular domain of the D1 receptor.

» Conformational Change and G Protein Activation: This binding induces a conformational
change in the receptor, which in turn activates the associated Gs protein. The Gas subunit
exchanges GDP for GTP and dissociates from the Gy dimer.

» Adenylate Cyclase Activation: The activated Gas-GTP complex binds to and activates the
enzyme adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP), a second messenger.

» Protein Kinase A (PKA) Activation: The increased intracellular concentration of CAMP leads
to the activation of Protein Kinase A (PKA).
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e Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream
target proteins, including transcription factors like CREB (CAMP response element-binding
protein) and other signaling molecules, leading to changes in gene expression and cellular

function.
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Caption: Dopamine D1 receptor signaling pathway.
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Conclusion

Trepipam remains a molecule of significant interest for researchers studying the dopaminergic
system. This guide has provided a detailed overview of its chemical structure and a plausible,
comprehensive synthetic route, including a recently developed asymmetric final step. The
elucidation of its precise functional activity at the D1 receptor warrants further investigation to
resolve the existing ambiguities in the literature. The experimental protocols and signaling
pathway diagrams presented here offer a foundational resource for scientists working with
Trepipam and related benzazepine compounds. As our understanding of the complexities of
dopamine receptor signaling continues to evolve, the study of molecules like Trepipam will
undoubtedly contribute to the development of novel therapeutics for a range of neurological
and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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